molecular formula C14H13BrClNO B2748820 4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol CAS No. 1232809-40-3

4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol

Cat. No. B2748820
CAS RN: 1232809-40-3
M. Wt: 326.62
InChI Key: UQDTZVQQTYBXLB-UHFFFAOYSA-N
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Description

“4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H13BrClNO and a molecular weight of 326.62 .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and characterizing complexes of 4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol with metals, such as copper(II) and oxido-vanadium(IV), to explore their structural and thermal properties. For instance, Takjoo et al. (2013) synthesized copper(II) and oxido-vanadium(IV) complexes with this compound, showcasing distorted square pyramidal and octahedral geometries, respectively, characterized by various analytical techniques, including FT-IR, UV–Vis, TGA, and X-ray diffraction. These studies are crucial for understanding the compound's coordination chemistry and potential applications in catalysis and material science (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Environmental and Catalytic Applications

The compound has also been studied for its role in environmental chemistry, particularly in the formation of bromophenols during water chlorination processes, which are significant as disinfection byproducts. Sweetman and Simmons (1980) investigated the production of bromophenols from the chlorination of waters containing bromide ion and phenol, providing insights into the environmental fate of brominated compounds and their potential impacts on water quality (Sweetman & Simmons, 1980).

Biological Evaluation and DNA Interaction

Another avenue of research involves the evaluation of derivatives of this compound for biological activities, including antimicrobial and antidiabetic effects, as well as their interaction with DNA. Rafique et al. (2022) synthesized and characterized derivatives, demonstrating broad-spectrum antimicrobial activities against various strains and significant inhibition of amylase and glucosidase, suggesting potential for antidiabetic therapy. Moreover, these compounds exhibited promising DNA interaction properties, highlighting their potential as anticancer agents (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).

Molecular Synthesis and Characterization

Further studies delve into the synthesis of this compound's derivatives for exploring their structural properties and potential applications. Khalaji et al. (2017) synthesized a Schiff base compound and characterized it through various spectroscopic methods, providing a foundation for further exploration of its chemical and physical properties (Khalaji, Mighani, Kazemnejadi, Gotoh, Ishida, Fejfarová, & Dušek, 2017).

properties

IUPAC Name

4-bromo-2-[(2-chloro-6-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO/c1-9-3-2-4-12(16)14(9)17-8-10-7-11(15)5-6-13(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDTZVQQTYBXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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